molecular formula C17H22BrNO5 B3099696 (2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-60-7

(2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099696
CAS No.: 1354487-60-7
M. Wt: 400.3 g/mol
InChI Key: OMZNUEOYQKKGLQ-STQMWFEESA-N
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Description

This compound features a pyrrolidine backbone with stereochemical specificity (2S,4S). Key structural elements include:

  • Position 1: A tert-butoxycarbonyl (Boc) protecting group, commonly used to stabilize amines during synthesis.
  • Position 2: A carboxylic acid moiety, which enhances solubility and enables hydrogen bonding.
  • Position 4: A 4-bromo-2-methylphenoxy substituent, contributing steric bulk and electronic modulation.

The bromine atom at the para position of the phenoxy ring enhances electrophilicity, while the ortho-methyl group introduces steric hindrance.

Properties

IUPAC Name

(2S,4S)-4-(4-bromo-2-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO5/c1-10-7-11(18)5-6-14(10)23-12-8-13(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNUEOYQKKGLQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, often referred to as Boc-4-bromo-phenoxy-L-proline, is a derivative of pyrrolidine carboxylic acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its applications in drug design.

  • Molecular Formula : C₁₈H₂₄BrNO₅
  • CAS Number : 1354485-17-8
  • Molecular Weight : 392.29 g/mol

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters and are implicated in neurodegenerative diseases like Alzheimer's.

  • Inhibitory Potency : Studies have shown that compounds similar to this compound can achieve IC50 values in the low micromolar range against BuChE, suggesting high potency. For instance, related compounds have demonstrated IC50 values from 5.07 µM to 14.23 µM against BuChE, with selectivity ratios indicating a preference for BuChE over AChE .

The mechanism of action for this class of compounds typically involves binding to the active site of the target enzyme. Molecular docking studies suggest that these compounds form favorable interactions within the enzyme's active site, contributing to their inhibitory effects. For example, hydrogen bonding and lipophilic interactions with key amino acid residues have been observed .

Case Studies

  • Alzheimer's Disease Models
    • In vitro studies using cell lines have shown that certain derivatives exhibit neuroprotective effects by inhibiting AChE and BuChE, which are crucial for maintaining cholinergic signaling in the brain. These findings support the potential use of such compounds in developing therapeutic agents for Alzheimer's disease .
  • Synthetic Pathways
    • The synthesis of this compound involves several steps including the formation of the pyrrolidine ring and subsequent bromination and phenoxylation reactions. Efficient synthetic routes have been developed to optimize yield and purity for biological testing .

Comparative Analysis

CompoundIC50 (µM)Selectivity Ratio (BuChE/AChE)
(2S,4S)-Boc-4-bromo-phenoxy-L-proline5.07>19.72
Donepezil10.001
Other Pyrrolidine DerivativesVariesVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound A : (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS: 1354485-57-6)
  • Key Differences: Phenoxy substituents: 2-Bromo-4-isopropyl vs. 4-bromo-2-methyl. Impact:
  • The bromine at the ortho position may alter steric interactions in binding pockets compared to the para position in the target compound .
Compound B : (2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS: 1135227-05-2)
  • Key Differences :
    • Substituents : Fluorine at the ortho position vs. methyl in the target compound.
    • Impact :
  • Reduced steric hindrance compared to methyl, favoring tighter binding in some enzymatic contexts .
Compound C : (2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
  • Key Differences :
    • Substituents : tert-Pentyl at the para position vs. methyl in the target compound.
    • Impact :
  • tert-Pentyl’s extreme bulkiness significantly increases logP, reducing solubility but improving membrane permeability.
  • May hinder rotation around the phenoxy-pyrrolidine bond, affecting conformational flexibility .

Functional Group Modifications

Compound D : (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
  • Key Differences :
    • Halogen substitution : Chlorine replaces bromine.
    • Impact :
  • Chlorine’s smaller van der Waals radius and lower electronegativity reduce steric and electronic effects compared to bromine.
  • May decrease reactivity in nucleophilic aromatic substitution .
Compound E : (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3)
  • Key Differences: Substituent: Simple phenyl group vs. substituted phenoxy. Impact:
  • Absence of bromine and oxygen reduces electrophilicity and hydrogen-bonding capacity.
  • Simpler structure may lower synthetic complexity but reduce target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(4-Bromo-2-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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